1,3-Bis(cyanomethyl)imidazolium bis(trifluoromethylsulfonyl)imide
Overview
Description
1,3-Bis(cyanomethyl)imidazolium bis(trifluoromethylsulfonyl)imide is a nitrile-functionalized ionic liquid. This compound is known for its superior characteristics in various chemical reactions, particularly in Suzuki and Stille coupling reactions . It has a molecular formula of C9H7F6N5O4S2 and a molecular weight of 427.30 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(cyanomethyl)imidazolium bis(trifluoromethylsulfonyl)imide typically involves the reaction of imidazole derivatives with cyanomethyl groups and bis(trifluoromethylsulfonyl)imide. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(cyanomethyl)imidazolium bis(trifluoromethylsulfonyl)imide undergoes various types of chemical reactions, including:
Substitution Reactions: Common in ionic liquids, where the imidazolium cation can participate in nucleophilic substitution reactions.
Coupling Reactions: Particularly effective in Suzuki and Stille coupling reactions, which are used to form carbon-carbon bonds.
Common Reagents and Conditions
Suzuki Coupling: Typically involves palladium catalysts and bases like potassium carbonate in an aqueous or organic solvent.
Stille Coupling: Uses tin reagents and palladium catalysts under inert atmosphere conditions.
Major Products
The major products formed from these reactions are often complex organic molecules used in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
1,3-Bis(cyanomethyl)imidazolium bis(trifluoromethylsulfonyl)imide has several scientific research applications:
Chemistry: Used as a solvent and catalyst in various organic reactions due to its ionic liquid properties.
Medicine: Investigated for its use in drug delivery systems and as a medium for pharmaceutical reactions.
Industry: Utilized in the synthesis of advanced materials and as an electrolyte in electrochemical devices.
Mechanism of Action
The mechanism of action of 1,3-Bis(cyanomethyl)imidazolium bis(trifluoromethylsulfonyl)imide involves its ability to stabilize transition states and intermediates in chemical reactions. The imidazolium cation interacts with various molecular targets through ionic interactions and hydrogen bonding, facilitating the desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Uniqueness
1,3-Bis(cyanomethyl)imidazolium bis(trifluoromethylsulfonyl)imide is unique due to its nitrile functional groups, which enhance its reactivity and stability in various chemical reactions. This makes it particularly effective in coupling reactions compared to other similar ionic liquids .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;2-[3-(cyanomethyl)imidazol-3-ium-1-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N4.C2F6NO4S2/c8-1-3-10-5-6-11(7-10)4-2-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-7H,3-4H2;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJULSCFWHFTFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CN1CC#N)CC#N.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6N5O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583492 | |
Record name | 1,3-Bis(cyanomethyl)-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934047-87-7 | |
Record name | 1,3-Bis(cyanomethyl)-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 934047-87-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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